3-Amino-5-(phenylcarbamoyl)phenylboronic acid
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Overview
Description
3-Amino-5-(phenylcarbamoyl)phenylboronic acid is a boronic acid derivative with the molecular formula C13H13BN2O3. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(phenylcarbamoyl)phenylboronic acid typically involves the reaction of 3-amino-5-bromophenylboronic acid with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(phenylcarbamoyl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the amino group can produce primary amines .
Scientific Research Applications
3-Amino-5-(phenylcarbamoyl)phenylboronic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-5-(phenylcarbamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as drug delivery and molecular recognition. The boronic acid group can interact with hydroxyl groups on biomolecules, forming stable complexes that can be used for targeted delivery or sensing .
Comparison with Similar Compounds
Similar Compounds
3-Aminophenylboronic acid: Similar in structure but lacks the phenylcarbamoyl group, making it less versatile in certain applications.
Phenylboronic acid:
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid: Contains a fluorine atom and diethylcarbamoyl group, which can alter its reactivity and properties compared to 3-Amino-5-(phenylcarbamoyl)phenylboronic acid.
Uniqueness
This compound is unique due to the presence of both amino and phenylcarbamoyl groups, which enhance its reactivity and versatility in various chemical reactions and applications. This makes it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C13H13BN2O3 |
---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
[3-amino-5-(phenylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BN2O3/c15-11-7-9(6-10(8-11)14(18)19)13(17)16-12-4-2-1-3-5-12/h1-8,18-19H,15H2,(H,16,17) |
InChI Key |
JCQUZYJCRVOKOP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C(=O)NC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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